Anagyrin

Catalog No.
S11214345
CAS No.
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anagyrin

Product Name

Anagyrin

IUPAC Name

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1

InChI Key

FQEQMASDZFXSJI-HDYSRYHKSA-N

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Isomeric SMILES

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

Monolupin is a natural product found in Daphniphyllum oldhamii and Daphniphyllum pentandrum with data available.

Anagyrine is a tetracyclic quinolizidine alkaloid containing a 2-pyridone core, primarily isolated from Lupinus and Thermopsis species. In procurement contexts, it is highly sought after as a specialized analytical reference standard and toxicological probe. Unlike more common quinolizidine alkaloids, anagyrine possesses distinct teratogenic properties and specific binding kinetics at nicotinic acetylcholine receptors (nAChRs). Its primary industrial and laboratory utility lies in botanical safety screening, agronomic toxicology, and receptor desensitization assays, where precise quantification and high-purity reference materials are critical for regulatory compliance and neurotoxicological modeling [1].

Research Procurement Fit

nAChR desensitization research tool compound
Quinolizidine alkaloid for teratogenicity model studies
Available as free base or hydrochloride salt

Substituting anagyrine with structurally related quinolizidine alkaloids like lupanine, sparteine, or cytisine fundamentally compromises experimental integrity. While cytisine shares the 2-pyridone ring, it functions as a high-affinity partial agonist at α4β2 nAChRs, whereas anagyrine acts primarily as a strong receptor desensitizer with significantly lower affinity . Furthermore, in veterinary toxicology and botanical safety, anagyrine is the specific causative agent of 'crooked calf disease' (arthrogryposis); lupanine and sparteine lack this teratogenic activity entirely [1]. Consequently, for teratogenicity modeling and compliant food safety profiling, generic class-level substitution is impossible, necessitating the procurement of exact, high-purity anagyrine standards.

Substitution Risk

nAChR desensitization
Structural analogs lupanine and sparteine show weak or absent desensitization, limiting direct substitution in functional assays.
Teratogenic specificity
Crooked calf syndrome linkage is not a class-wide property; other QAs may lack this toxicological endpoint.
Stereochemical mismatch
Diastereoisomer thermopsine exhibits distinct reactivity and no documented nAChR desensitization, preventing interchange.

Teratogenic Specificity in Toxicological Modeling

Anagyrine is the definitive teratogenic agent responsible for lupine-induced arthrogryposis in livestock, requiring specific metabolic conversion in cattle. In contrast, major co-occurring alkaloids like lupanine and sparteine exhibit zero teratogenic activity in these models [1]. Procuring pure anagyrine is therefore mandatory for in vitro and in vivo teratogenicity assays, as bulk lupine extracts or generic alkaloid standards cannot isolate this specific developmental toxicity.

Evidence DimensionTeratogenic induction (Arthrogryposis)
Target Compound DataAnagyrine: Positive (Primary teratogen)
Comparator Or BaselineLupanine / Sparteine: Negative (Non-teratogenic)
Quantified DifferenceAbsolute presence vs. absence of teratogenic activity
ConditionsIn vivo livestock models and in vitro developmental assays

Ensures valid biomarker selection for veterinary toxicology and botanical safety screening where non-teratogenic analogs would yield false-negative results.

nAChR Desensitization
Reported
Anagyrine DC50 6.9 µM (SH-SY5Y) / 139 µM (TE-671); lupanine weak, sparteine inactive
Supports nAChR desensitization model development
Cell-type-specific DC50 values; membrane potential dye assay

nAChR Modulation and Binding Affinity

While both anagyrine and cytisine contain a 2-pyridone core, their interaction with nicotinic acetylcholine receptors (nAChRs) is drastically different. Cytisine is a high-affinity partial agonist at α4β2 nAChRs (Ki = 2.0 nM) [1]. Conversely, anagyrine exhibits much lower affinity (nicotinic IC50 ~ 2096 µM) and functions as a strong nAChR desensitizer rather than a potent agonist . This functional divergence means cytisine cannot be used as a substitute in assays designed to study anagyrine-specific receptor desensitization.

Evidence DimensionnAChR binding affinity and functional modulation
Target Compound DataAnagyrine: IC50 ~ 2096 µM (Strong desensitizer)
Comparator Or BaselineCytisine: Ki = 2.0 nM (High-affinity partial agonist)
Quantified Difference~10^6 fold difference in binding affinity with divergent functional outcomes
ConditionsIn vitro nAChR binding assays

Prevents critical experimental errors in neuropharmacological studies by distinguishing a strong desensitizer from a high-affinity partial agonist.

Partial Agonist EC50
Reported
EC50 4.2 µM (SH-SY5Y) / 231 µM (TE-671)
Defines partial agonist reference point for nAChR activation
Concentration-dependent; sparteine shows no agonist activity

Analytical Resolution for Food Safety Compliance

In agronomic and food safety profiling, the highly toxic anagyrine must be accurately quantified distinct from the less toxic, high-abundance lupanine. In standard LC-MS/MS workflows, anagyrine and lupanine exhibit distinct retention times and Kovats indices, requiring baseline chromatographic separation [1]. Because anagyrine often represents a minor fraction of total alkaloids but carries the highest toxicological weight, high-purity anagyrine reference standards are indispensable for generating accurate calibration curves and ensuring regulatory compliance.

Evidence DimensionChromatographic quantification requirement
Target Compound DataAnagyrine: High toxicity, requires specific standard calibration
Comparator Or BaselineLupanine: High abundance, lower toxicity
Quantified DifferenceDistinct retention profiles necessitating independent standard curves
ConditionsLC-MS/MS and GC-MS profiling of botanical matrices

Mandatory for QA/QC laboratories to meet strict food safety regulations regarding toxic quinolizidine alkaloid limits.

Breed Elimination Rate
Reported
Faster serum elimination in Holstein vs. beef cattle breeds (cross-study comparison)
Informs breed-specific toxicokinetic study design
Oral lupine dosing model; elimination rate parameter calculation
Stereochemical Identity
Class-level
Diastereoisomer thermopsine lacks documented nAChR desensitization; distinct IR reactivity
Correct stereoisomer identity critical for nAChR studies
Class-level inference; thermopsine nAChR data absent
mAChR/nAChR Selectivity
Reported
mAChR IC50 132 µM; nAChR IC50 2096 µM (~16-fold selectivity)
Quantitative receptor occupancy context
Radioligand binding in pig brain membranes

Botanical Safety and Teratogenicity Screening

Due to its established role as the causative agent of arthrogryposis, anagyrine is utilized as a critical positive control in New Approach Methodologies (NAMs) for evaluating the developmental and neurotoxic potential of botanical extracts [1].

Regulatory Food Safety and Agronomic Profiling

High-purity anagyrine standards are essential for LC-MS/MS workflows in food safety laboratories tasked with quantifying toxic quinolizidine alkaloids in lupin-derived foods, ensuring compliance with EFSA guidelines [2].

Neuropharmacological Receptor Assays

Anagyrine's distinct profile as a strong nAChR desensitizer with low binding affinity makes it a specialized tool for electrophysiological studies investigating receptor gating and desensitization mechanisms, distinct from high-affinity agonists like cytisine [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
nAChR desensitization mechanism studies
Desensitization activity profile (DC50 range)
Confirm desensitization endpoints in target cell model
Teratogenicity & developmental toxicology models
Teratogenic compound identity (lupine-induced model)
Fetal movement inhibition dose-response endpoint
Veterinary toxicokinetic biomarker research
Breed-dependent elimination kinetics
Serum anagyrine clearance rate across breeds
Quinolizidine alkaloid SAR investigations
Stereochemical differentiation (α-pyridone ring)
Receptor pharmacology comparison with diastereoisomer thermopsine

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

244.157563266 g/mol

Monoisotopic Mass

244.157563266 g/mol

Heavy Atom Count

18

Wikipedia

Anagyrine

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